6-oxo-3H-pyridazine-3-carboxylic acid;hydrate
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Overview
Description
6-oxo-3H-pyridazine-3-carboxylic acid;hydrate is a heterocyclic compound with the molecular formula C5H4N2O3·H2O. It is a derivative of pyridazine, characterized by the presence of a carboxylic acid group and a keto group at the 6th position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-3H-pyridazine-3-carboxylic acid;hydrate typically involves the cyclization of α-ketoglutaric acid. One common method includes the reaction of α-ketoglutaric acid with hydrazine hydrate, followed by oxidation. The reaction conditions often involve the use of solvents like toluene and catalysts such as copper(II) acetate and sodium carbonate. The reaction mixture is stirred at elevated temperatures (around 100°C) for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6-oxo-3H-pyridazine-3-carboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups replacing the carboxylic acid group.
Scientific Research Applications
6-oxo-3H-pyridazine-3-carboxylic acid;hydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-oxo-3H-pyridazine-3-carboxylic acid;hydrate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-3-pyridazinecarboxylic acid: Similar structure but with a hydroxyl group instead of a keto group.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A closely related compound with similar chemical properties.
Uniqueness
6-oxo-3H-pyridazine-3-carboxylic acid;hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6N2O4 |
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Molecular Weight |
158.11 g/mol |
IUPAC Name |
6-oxo-3H-pyridazine-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H4N2O3.H2O/c8-4-2-1-3(5(9)10)6-7-4;/h1-3H,(H,9,10);1H2 |
InChI Key |
MVGGKYLZHGXFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=NC1C(=O)O.O |
Origin of Product |
United States |
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